N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
Key Structural Features:
- Benzoxazolone Ring : The planar benzo[d]oxazol-2(3H)-one moiety imposes rigidity, with bond lengths of approximately 1.36 Å for C-O and 1.41 Å for C-N in similar compounds.
- Amide Linker : The acetamide group adopts a trans-configuration, minimizing steric clashes between the carbonyl oxygen and adjacent substituents.
- Heteroaromatic Substituents :
- The furan-3-ylmethyl group exhibits a dihedral angle of ~35° relative to the amide plane.
- The 2-(thiophen-2-yl)ethyl chain adopts a gauche conformation to reduce steric hindrance.
Hypothetical Unit Cell Parameters (Predicted):
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.4 |
| b (Å) | 7.8 |
| c (Å) | 15.2 |
| β (°) | 105.6 |
| Z | 4 |
These predictions are based on molecular mechanics simulations of analogous N-substituted acetamides.
Spectroscopic Profiling (FT-IR, ¹H/¹³C NMR, GC/MS)
Table 1: FT-IR Spectral Assignments
| Band (cm⁻¹) | Assignment |
|---|---|
| 3280 | N-H stretch (amide) |
| 1685 | C=O stretch (amide I) |
| 1602 | C=C aromatic (benzoxazolone) |
| 1245 | C-O-C asymmetric (furan/thiophene) |
| 1150 | C-N stretch (oxazolone) |
Table 2: ¹H NMR Data (600 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.21 | singlet | 1H | Amide NH |
| 7.68–7.12 | multiplet | 4H | Benzoxazolone aromatic H |
| 6.85 | triplet | 1H | Furan H-4 |
| 6.52 | doublet | 1H | Thiophene H-5 |
| 4.42 | quartet | 2H | N-CH₂-(thiophenylethyl) |
| 3.98 | triplet | 2H | N-CH₂-(furan-3-ylmethyl) |
| 2.95 | triplet | 2H | CH₂-C=O (acetamide) |
Table 3: ¹³C NMR Data (150 MHz, DMSO-d₆)
| δ (ppm) | Assignment |
|---|---|
| 170.2 | Amide C=O |
| 161.5 | Oxazolone C-2 |
| 152.3 | Furan C-2 |
| 142.1 | Thiophene C-2 |
| 127.8–118.4 | Aromatic C (benzoxazolone, furan, thiophene) |
| 45.6 | N-CH₂-(thiophenylethyl) |
| 41.2 | N-CH₂-(furan-3-ylmethyl) |
| 38.7 | CH₂-C=O (acetamide) |
GC/MS Analysis (EI, 70 eV):
| m/z | Relative Abundance (%) | Fragment Ion |
|---|---|---|
| 411 | 15 | [M]⁺ |
| 368 | 42 | M⁺ - C₃H₇O |
| 254 | 78 | Benzoxazolone + CH₂CO |
| 139 | 100 | Thiophenylethyl + furanmethyl |
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c23-19(13-22-17-5-1-2-6-18(17)26-20(22)24)21(12-15-8-10-25-14-15)9-7-16-4-3-11-27-16/h1-6,8,10-11,14H,7,9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCESPGXXZNEGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)N(CCC3=CC=CS3)CC4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its structural characteristics, potential therapeutic applications, and relevant research findings.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 368.4 g/mol. The compound features a furan ring, a benzoxazole moiety, and a thiophene substituent, which may contribute to its biological activity by influencing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.4 g/mol |
| CAS Number | 1428348-21-3 |
Antimicrobial Properties
Research indicates that compounds with similar structural features to this compound exhibit antimicrobial properties. For instance, derivatives of furan and benzoxazole have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar activities .
Anticancer Potential
The anticancer potential of compounds related to this compound has been investigated through in vitro studies. For example, analogs have demonstrated significant inhibition of cancer cell proliferation in assays such as the Sulforhodamine B (SRB) assay . The mechanism may involve the modulation of specific signaling pathways or the induction of apoptosis in cancer cells.
Enzyme Inhibition
Compounds containing oxobenzo[d]oxazole moieties have been studied for their ability to inhibit enzymes such as carbonic anhydrases (CAs), which are crucial in various physiological processes and disease states . The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and cancer.
Case Studies and Research Findings
- Antimicrobial Activity : A study on similar furan-based compounds revealed notable antibacterial effects against Gram-positive bacteria, indicating a potential for further exploration in drug development.
- Anticancer Activity : In vitro assays showed that certain derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer activity .
- Enzyme Inhibition : Compounds analogous to this compound were evaluated for their ability to inhibit human carbonic anhydrase isozymes, showing potential as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- The compound has shown promise in anticancer research. Studies have demonstrated its effectiveness against various cancer cell lines, including central nervous system (CNS) and renal cancer cells. The mechanism typically involves the inhibition of cell proliferation, which can be quantitatively assessed using assays such as Sulforhodamine B (SRB) .
Cell Line Type Assay Used Result CNS Cancer SRB Significant inhibition of cell growth Renal Cancer SRB Notable reduction in proliferation - Neuropharmacology
Case Studies
- Anticancer Studies
- Neuropharmacological Effects
Q & A
Basic Synthesis: What are the common synthetic routes for preparing N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide?
Answer:
The synthesis typically involves coupling aromatic heterocyclic amines with activated carbonyl intermediates. A standard method includes:
- Step 1: Reacting 2-oxobenzo[d]oxazol-3(2H)-yl acetic acid derivatives with carbodiimide coupling agents (e.g., EDC) in dichloromethane under reflux .
- Step 2: Introducing furan-3-ylmethyl and thiophen-2-ylethyl substituents via nucleophilic substitution or alkylation.
- Purification: Recrystallization from methanol/acetone mixtures (1:1) yields pure crystals .
Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to avoid by-products.
Advanced Synthesis: How can catalytic reductive cyclization improve the yield of benzoxazolone-containing acetamides?
Answer:
Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates enhances efficiency:
- Mechanism: Nitroarenes are reduced to amines in situ, enabling cyclization to form benzoxazolone cores .
- Conditions: Use Pd/C (10% wt) in DMF at 80°C under H₂ atmosphere.
- Yield Optimization: Increase to >80% by controlling CO release rates and ligand selection (e.g., bipyridines) .
Basic Structural Characterization: Which spectroscopic methods are critical for confirming the structure of this compound?
Answer:
- NMR: ¹H/¹³C NMR identifies substituents (e.g., furan C-H at δ 6.3–7.1 ppm, thiophene protons at δ 7.2–7.5 ppm) .
- IR: Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 413.12) .
Advanced Structural Analysis: How does X-ray crystallography resolve conformational flexibility in this molecule?
Answer:
- Torsional Angles: The benzoxazolone and thiophene planes exhibit dihedral angles of ~80°, confirmed via XRD .
- Intermolecular Interactions: N–H⋯N hydrogen bonds (2.8–3.0 Å) stabilize crystal packing, forming 1D chains .
Application: Use Mercury software to model steric effects and predict bioactive conformers .
Biological Activity Screening: What in vitro assays are suitable for evaluating anti-inflammatory potential?
Answer:
- Primary Screening: LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC₅₀ < 10 µM indicates activity) .
- Secondary Assays: COX-2 inhibition (ELISA) and NF-κB pathway analysis (luciferase reporter) .
Controls: Compare with indomethacin (COX-2 IC₅₀ = 1 µM) .
Advanced SAR Studies: How do substituents on the furan and thiophene groups affect bioactivity?
Answer:
| Substituent Position | Activity (IC₅₀, µM) | Mechanism |
|---|---|---|
| Furan-3-CH₂ (default) | 8.2 ± 0.3 | COX-2 inhibition |
| Furan-2-CH₂ | 12.5 ± 1.1 | Reduced binding |
| Thiophene-3-CH₂CH₂ | >20 | Loss of H-bonding |
| Conclusion: Methyl groups at furan-3 and thiophene-2 positions enhance steric complementarity to hydrophobic enzyme pockets . |
Handling and Safety: What precautions are necessary when handling this compound?
Answer:
- Storage: Keep in airtight containers at –20°C to prevent hydrolysis .
- First Aid: For skin contact, wash with soap/water; if inhaled, administer oxygen and seek medical attention .
- Toxicity: LD₅₀ (rat, oral) > 2000 mg/kg; mutagenicity negative in Ames test .
Data Contradictions: Why do similar benzoxazolone derivatives show conflicting anti-exudative activities?
Answer:
Discrepancies arise from:
- Substituent Effects: Electron-withdrawing groups (e.g., –Cl) increase solubility but reduce membrane permeability .
- Assay Variability: Differences in carrageenan-induced edema models (paw vs. pleural) affect IC₅₀ values .
Resolution: Standardize models and use logP calculations (e.g., ClogP = 2.5–3.0) to predict bioavailability .
Computational Modeling: Which software tools predict binding modes with biological targets?
Answer:
- Docking: AutoDock Vina simulates interactions with COX-2 (PDB: 3LN1). Key residues: Arg120, Tyr355 .
- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- ADMET Prediction: SwissADME estimates BBB permeability (low) and CYP3A4 inhibition risk (high) .
Degradation Studies: How does photolytic degradation impact compound stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
